molecular formula C22H22FNO B11571113 cyclohexyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone

cyclohexyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone

Cat. No.: B11571113
M. Wt: 335.4 g/mol
InChI Key: OEIGAISTKSDCOJ-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    1-[(2-Fluorophenyl)methyl]-1H-indole: A simpler analog without the cyclohexanecarbonyl group.

    Cyclohexanecarbonyl indole: Lacks the 2-fluorophenylmethyl group.

Uniqueness

3-CYCLOHEXANECARBONYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE is unique due to the combination of its cyclohexanecarbonyl and 2-fluorophenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22FNO

Molecular Weight

335.4 g/mol

IUPAC Name

cyclohexyl-[1-[(2-fluorophenyl)methyl]indol-3-yl]methanone

InChI

InChI=1S/C22H22FNO/c23-20-12-6-4-10-17(20)14-24-15-19(18-11-5-7-13-21(18)24)22(25)16-8-2-1-3-9-16/h4-7,10-13,15-16H,1-3,8-9,14H2

InChI Key

OEIGAISTKSDCOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F

Origin of Product

United States

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